molecular formula C13H27NaO4S B7797755 sodium;tridecyl sulfate

sodium;tridecyl sulfate

Cat. No. B7797755
M. Wt: 302.41 g/mol
InChI Key: HQCFDOOSGDZRII-UHFFFAOYSA-M
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Patent
US05976778

Procedure details

sodium sulfate of 3,9-diethyltridecanol-6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium tridecylsulfate

Identifiers

REACTION_CXSMILES
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Na+:6].[Na+].[CH3:8][CH2:9][CH2:10][CH2:11][CH:12]([CH2:15][CH2:16][CH:17](O)[CH2:18][CH2:19][CH:20](CC)[CH2:21][CH3:22])CC>>[CH2:22]([O:2][S:1]([O-:5])(=[O:4])=[O:3])[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:12][CH2:11][CH2:10][CH2:9][CH3:8].[Na+:6] |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCC(CC)CCC(CCC(CC)CC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
sodium tridecylsulfate
Type
Smiles
C(CCCCCCCCCCCC)OS(=O)(=O)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05976778

Procedure details

sodium sulfate of 3,9-diethyltridecanol-6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium tridecylsulfate

Identifiers

REACTION_CXSMILES
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Na+:6].[Na+].[CH3:8][CH2:9][CH2:10][CH2:11][CH:12]([CH2:15][CH2:16][CH:17](O)[CH2:18][CH2:19][CH:20](CC)[CH2:21][CH3:22])CC>>[CH2:22]([O:2][S:1]([O-:5])(=[O:4])=[O:3])[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:12][CH2:11][CH2:10][CH2:9][CH3:8].[Na+:6] |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCC(CC)CCC(CCC(CC)CC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
sodium tridecylsulfate
Type
Smiles
C(CCCCCCCCCCCC)OS(=O)(=O)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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